

# ELA-14 (Elabela): A Comprehensive Technical Guide on its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | ELA-14 (human) |           |
| Cat. No.:            | B2641321       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of ELA-14, more commonly known as Elabela (ELA). Elabela is a recently identified peptide hormone that plays a crucial role in cardiovascular development and function. This document details its various isoforms, its interaction with the apelin receptor (APJ), and the subsequent signaling cascades. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for its study, and visual diagrams of its signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

## **Introduction: Discovery of a Novel Peptide Hormone**

Initially identified in 2013, Elabela (ELA) is a small peptide hormone that has emerged as a critical player in embryonic development, particularly cardiogenesis. The gene encoding ELA, APELA, is located on human chromosome 4 and gives rise to a 54-amino acid preproprotein. [1][2] Subsequent processing, including the cleavage of a signal peptide, results in a 32-amino acid mature peptide, ELA-32.[1] This peptide can be further processed into shorter, active isoforms, namely ELA-21 and ELA-11.[1] Elabela was discovered to be the second endogenous ligand for the G-protein coupled apelin receptor (APJ), also known as APLNR, which was previously considered an orphan receptor before the discovery of its first ligand,



apelin. The discovery of Elabela has opened new avenues for research into cardiovascular diseases and potential therapeutic interventions.

## **Molecular Characterization**

Elabela and its isoforms are characterized by their small size and specific binding to the APJ receptor. The various forms of the peptide exhibit different binding affinities and potencies in activating downstream signaling pathways.

### **Isoforms and Structure**

The primary translation product of the APELA gene is a 54-amino acid precursor. Following signal peptide cleavage, the 32-amino acid ELA-32 is formed. This can be further cleaved to produce ELA-21 and ELA-11.

## **Receptor Binding and Activation**

Elabela exerts its biological effects by binding to and activating the apelin receptor (APJ), a class A G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events.

## **Quantitative Data Summary**

This section summarizes the key quantitative data related to human Elabela, providing a comparative overview for researchers.

Table 1: Physicochemical and Pharmacokinetic

**Properties of Human Elabela** 

| Property                                       | Value              | Reference(s) |
|------------------------------------------------|--------------------|--------------|
| Half-life of ELA-32 in human plasma            | ~47.2 ± 5.7 min    |              |
| Half-life of ELA-32 in human kidney homogenate | ~44.2 ± 3 s        |              |
| Plasma Concentration in<br>Healthy Humans      | 0.34 ± 0.03 nmol/L |              |



Table 2: Receptor Binding Affinities (pKi) of Elabela

Isoforms for Human APJ Receptor

| Isoform | pKi         | Reference(s) |
|---------|-------------|--------------|
| ELA-32  | 9.59 ± 0.08 |              |
| ELA-21  | 8.52 ± 0.11 |              |
| ELA-11  | 7.85 ± 0.05 | -            |
| ELA-14  | 9.35 ± 0.02 | -            |

Table 3: Functional Potency (pD2/EC50) of Elabela

**Isoforms in Cellular Assays** 

| Assay                      | Isoform | pD2 / EC50         | Reference(s) |
|----------------------------|---------|--------------------|--------------|
| β-arrestin Recruitment     | ELA-32  | pD2 = 9.08 ± 0.04  |              |
| β-arrestin Recruitment     | ELA-21  | pD2 = 9.12 ± 0.05  |              |
| β-arrestin Recruitment     | ELA-11  | pD2 = 7.67 ± 0.02  |              |
| cAMP Inhibition            | ELA-32  | pD2 = 10.09 ± 0.12 |              |
| cAMP Inhibition            | ELA-21  | pD2 = 9.87 ± 0.21  |              |
| cAMP Inhibition            | ELA-11  | pD2 = 9.42 ± 0.32  |              |
| APJ/ARRB1/2<br>Interaction | ELA     | EC50 ~ 1 μM        |              |

**Table 4: Elabela Expression in Human Tissues** 



| Tissue                              | Expression Level   | Reference(s) |
|-------------------------------------|--------------------|--------------|
| Plasma (Healthy)                    | 0.34 ± 0.03 nmol/L |              |
| Plasma (Late-Onset<br>Preeclampsia) | Median: 7.99 ng/mL |              |
| Plasma (Normal Pregnancy)           | Median: 4.17 ng/mL | _            |
| Kidney                              | High               | _            |
| Prostate                            | High               | _            |
| Placenta                            | High               | _            |
| Heart                               | Low                | _            |
| Lung                                | Low                | _            |
| Arteries                            | Higher than veins  |              |

## **Signaling Pathways**

Upon binding to the APJ receptor, Elabela activates two main signaling pathways: the G-protein dependent pathway and the  $\beta$ -arrestin dependent pathway. These pathways lead to the modulation of various cellular processes, including cell proliferation, survival, and migration.

## **G-Protein Dependent Signaling**

Activation of the APJ receptor by Elabela leads to the coupling of Gαi, which inhibits adenylyl cyclase and subsequently reduces intracellular cyclic AMP (cAMP) levels. This pathway also involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

## **β-Arrestin Dependent Signaling**

Elabela also promotes the recruitment of  $\beta$ -arrestin to the APJ receptor. This interaction mediates receptor internalization and initiates a distinct signaling cascade, including the activation of the ERK1/2 pathway.



## **Downstream Effectors**

The primary downstream signaling cascades activated by Elabela include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.





Click to download full resolution via product page

A simplified diagram of the major signaling pathways activated by Elabela.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used in the characterization of Elabela.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Elabela Quantification

This protocol is a general guideline for a sandwich ELISA to quantify human Elabela in biological samples.

#### Materials:

- Microtiter plate pre-coated with a capture antibody specific for human Elabela.
- Human Elabela standard.
- Biotin-conjugated detection antibody specific for human Elabela.
- Streptavidin-HRP conjugate.
- TMB substrate solution.
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Assay diluent (e.g., PBS with 1% BSA).
- Biological samples (serum, plasma, cell culture supernatants).

#### Procedure:

- Sample Preparation:
  - Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum.



- Plasma: Collect blood with EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma.
- Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove debris.
- Standard Curve Preparation: Prepare a serial dilution of the human Elabela standard in assay diluent to create a standard curve (e.g., ranging from 100 ng/mL to 1.57 ng/mL).
- Assay Procedure:
  - $\circ$  Add 100  $\mu$ L of standards and samples to the appropriate wells of the pre-coated microtiter plate.
  - Incubate for 2 hours at 37°C.
  - Aspirate and wash the wells 4 times with wash buffer.
  - Add 100 μL of biotin-conjugated detection antibody to each well.
  - Incubate for 1 hour at 37°C.
  - Aspirate and wash the wells 4 times with wash buffer.
  - Add 100 μL of Streptavidin-HRP conjugate to each well.
  - Incubate for 1 hour at 37°C.
  - Aspirate and wash the wells 5 times with wash buffer.
  - Add 90 μL of TMB substrate solution to each well.
  - Incubate for 15-30 minutes at 37°C in the dark.
  - $\circ~$  Add 50  $\mu\text{L}$  of stop solution to each well.
- Data Analysis:
  - Read the absorbance at 450 nm using a microplate reader.



- Generate a standard curve by plotting the absorbance of the standards against their concentrations.
- Determine the concentration of Elabela in the samples by interpolating their absorbance values on the standard curve.

## Immunoprecipitation (IP) of Elabela-Interacting Proteins

This protocol describes a general procedure for immunoprecipitating Elabela and its interacting partners from cell lysates.





Click to download full resolution via product page

A general workflow for the immunoprecipitation of Elabela and its binding partners.



#### Materials:

- Cells expressing Elabela.
- Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Anti-Elabela antibody (IP-grade).
- Protein A/G magnetic or agarose beads.
- Wash buffer (e.g., lysis buffer with lower detergent concentration).
- Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).
- Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5) if using acidic elution.

#### Procedure:

- Cell Lysis:
  - Wash cultured cells with ice-cold PBS.
  - Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant (cell lysate).
- Pre-Clearing:
  - Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
  - Pellet the beads by centrifugation and transfer the supernatant to a new tube.
- Immunoprecipitation:



- Add the anti-Elabela antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
- Washing:
  - Pellet the beads and discard the supernatant.
  - Wash the beads 3-5 times with ice-cold wash buffer.
- Elution:
  - To elute the proteins, add elution buffer and incubate for 5-10 minutes.
  - Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
  - If using acidic elution, neutralize the eluate with neutralization buffer.
  - Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute and denature the proteins for Western blot analysis.

## **Western Blotting for Elabela Detection**

This protocol provides a general procedure for detecting Elabela in protein samples by Western blotting.

#### Materials:

- Protein samples (cell lysates, immunoprecipitated proteins).
- SDS-PAGE gels.
- Running buffer.
- Transfer buffer.
- PVDF or nitrocellulose membrane.



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibody against Elabela.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate (ECL).
- TBST (Tris-buffered saline with 0.1% Tween-20).

#### Procedure:

- SDS-PAGE:
  - Prepare protein samples by adding SDS-PAGE sample buffer and boiling for 5 minutes.
  - Load samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:
  - Block the membrane with blocking buffer for 1 hour at room temperature or overnight at
    4°C to prevent non-specific antibody binding.
- Antibody Incubation:
  - Incubate the membrane with the primary anti-Elabela antibody (diluted in blocking buffer)
    for 2 hours at room temperature or overnight at 4°C.
  - Wash the membrane 3 times for 10 minutes each with TBST.
  - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.



- Wash the membrane 3 times for 10 minutes each with TBST.
- Detection:
  - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
  - Visualize the protein bands using a chemiluminescence imaging system.

## **Conclusion**

Elabela (ELA-14) is a pleiotropic peptide hormone with significant implications for cardiovascular biology and potential as a therapeutic target. This guide has provided a comprehensive overview of its discovery, molecular characteristics, and the signaling pathways it modulates. The compiled quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the diverse roles of Elabela is warranted to fully elucidate its physiological functions and therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The network map of Elabela signaling pathway in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elabela Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [ELA-14 (Elabela): A Comprehensive Technical Guide on its Discovery and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2641321#discovery-and-characterization-of-ela-14human]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com